Bienvenue dans la boutique en ligne BenchChem!

N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine

Ligand efficiency Fragment-based design Medicinal chemistry

N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353986-52-3) is a synthetic heterocyclic diamine composed of a 6-chloropyridazine ring connected via a methylene bridge to an N1-methylated ethane-1,2-diamine chain. It is commercially supplied as a research-grade building block with catalogued purities of 95 % to 98 % and a molecular weight of 200.67 g·mol⁻¹.

Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
Cat. No. B7927495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC8H13ClN4
Molecular Weight200.67 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=NN=C(C=C1)Cl
InChIInChI=1S/C8H13ClN4/c1-13(5-4-10)6-7-2-3-8(9)12-11-7/h2-3H,4-6,10H2,1H3
InChIKeyXLCQUHYLBGRLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine – Procurement-Relevant Chemical Identity and Baseline Characteristics


N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353986-52-3) is a synthetic heterocyclic diamine composed of a 6-chloropyridazine ring connected via a methylene bridge to an N1-methylated ethane-1,2-diamine chain . It is commercially supplied as a research-grade building block with catalogued purities of 95 % to 98 % and a molecular weight of 200.67 g·mol⁻¹ . The scaffold is used in medicinal chemistry and coordination chemistry programs that exploit the tunable steric and electronic profile of the N1-methyl substituent, which distinguishes it from unsubstituted or bulkier N1-alkyl analogues.

Why Generic Substitution of N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine with In-Class Analogues Cannot Be Assumed


Although the 6-chloropyridazine-ethane-1,2-diamine family shares a common core, the N1-substituent controls key properties—steric demand at the terminal amine, hydrogen-bond donor/acceptor capacity, metabolic N-dealkylation susceptibility, and metal-ion chelation geometry—that directly influence on-target potency, selectivity, and pharmacokinetic behavior. A substantive body of structure–activity relationship work on 6-chloropyridazin-3-yl nicotinic acetylcholine receptor ligands has shown that even small N-alkyl variations (methyl vs. hydrogen vs. cyclopropyl vs. isopropyl) can shift receptor-binding affinity and ligand-receptor pharmacophore distances enough to alter Ki values measurably [1]. Consequently, substituting N1-methyl for hydrogen, cyclopropyl, isopropyl, or methoxy congeners without experimental bridging data introduces an unquantified risk of activity loss or off-target profile change; the quantitative evidence below identifies precisely which differences have been documented.

Product-Specific Quantitative Differentiation Evidence for N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine


N1-Methyl vs. Bulkier N1-Cyclopropyl and N1-Isopropyl Analogues: Molecular Size and Ligand Efficiency Potential

The target compound (C₈H₁₃ClN₄, MW 200.67 g·mol⁻¹) possesses a substantially lower molecular weight than its N1-cyclopropyl (C₁₀H₁₅ClN₄, MW ≈ 226.71 g·mol⁻¹) and N1-isopropyl (C₁₀H₁₇ClN₄, MW ≈ 228.72 g·mol⁻¹) counterparts . In fragment- and lead-oriented libraries, a molecular weight below ~250 Da is considered an advantageous starting point for maintaining ligand efficiency metrics (e.g., LE ≥ 0.3 kcal mol⁻¹ per heavy atom) during subsequent optimization, whereas the bulkier analogues begin with a ~13 % heavier scaffold that may constrain the introduction of additional pharmacophoric elements without exceeding desirable physicochemical limits .

Ligand efficiency Fragment-based design Medicinal chemistry

N1-Methyl vs. N1-Unsubstituted Analogue: Steric and Hydrogen-Bond Donor Differentiation at the Terminal Amine

The N1-unsubstituted analogue N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine (CAS 124438-58-0) bears a primary amine (–NH₂) at the terminal position, whereas the target compound incorporates a tertiary (N-methyl) amine . This distinction alters hydrogen-bond donor count (2 vs. 0 at the terminal nitrogen) and steric bulk, both of which are capable of modulating receptor docking and selectivity. In the related 6-chloropyridazin-3-yl diazabicyclo nicotinic series, N-methylation versus N-H substitution of the basic nitrogen shifted nAChR Ki values within the nanomolar range, demonstrating that the same N-substitution variation alters pharmacophore–receptor distance compatibility [1].

Hydrogen bonding Steric effects Target engagement

Chloropyridazine vs. Methoxypyridazine Core: Electronic Bias and Late-Stage Derivatization Flexibility

The target compound bears a 6-chloropyridazine ring, whereas a commonly available analogue features a 6-methoxypyridazine core (CAS 1353960-34-5) . The chlorine atom is an electron-withdrawing group that activates the adjacent ring carbon for nucleophilic aromatic substitution (SₙAr) and Suzuki/Stille cross-coupling, whereas the methoxy group is electron-donating and strongly deactivates the ring toward the same transformations [1]. Empirically, the chloro analogue permits direct Pd-catalyzed C–C and C–N bond formation without pre-functionalization, a synthetic advantage that the methoxy congener cannot offer.

Electrophilic substitution Late-stage functionalization Building block utility

Commercial Purity and Availability Benchmarking: Target Compound vs. Analogues

Among the N1-substituted 6-chloropyridazin-3-ylmethyl-ethane-1,2-diamine congeners, the target N1-methyl compound is routinely offered at 98 % purity from suppliers including Leyan, whereas the N1-unsubstituted analogue (CAS 124438-58-0) is typically supplied at ≥95 % purity and the N1-isopropyl analogue at unspecified or lower certified purity . While these differences are modest, the consistent availability of the target compound at the 97–98 % tier reduces the need for pre-use purification in sensitive assay workflows.

Quality control Procurement Building block sourcing

Best Research and Industrial Application Scenarios for N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine


Medicinal Chemistry Hit-to-Lead Optimization with MW-Constrained Scaffolds

The target compound’s molecular weight of ~201 Da (Section 3, Evidence Item 1) makes it an attractive starting point for fragment growing and lead optimization campaigns where ligand efficiency must be maintained. Its lower MW relative to the N1-cyclopropyl and N1-isopropyl analogues provides greater headroom for installing potency-conferring substituents without exceeding Rule-of-Five boundaries, directly addressing procurement decisions for fragment-based discovery groups .

Receptor Structure–Activity Relationship Studies Requiring Defined N-Alkyl Topology

When probing the steric and hydrogen-bonding requirements of a biological target, the target compound supplies a well-defined N1-methyl tertiary amine topology that contrasts cleanly with the primary amine of the N1-unsubstituted analogue (Section 3, Evidence Item 2). This controlled structural variation enables systematic SAR exploration of the terminal amine pocket without introducing the conformational complexity of larger N1-alkyl groups, a consideration that is highly relevant for procurement in academic and industrial medicinal chemistry laboratories .

Diversification-Focused Library Synthesis Exploiting the Chloropyridazine Handle

The 6-chloropyridazine core is a known substrate for palladium-catalyzed cross-coupling reactions, enabling the generation of diverse C6-substituted libraries from a single building block (Section 3, Evidence Item 3). The target compound therefore serves as a strategic core for parallel synthesis workflows where multiple final compounds are desired from a common intermediate; the methoxy analogue cannot fulfill this role because it lacks the requisite leaving-group ability .

High-Purity Entry for Biophysical and Cellular Assay Campaigns

With commercially certified purities of 97–98 % (Section 3, Evidence Item 4), the target compound can be deployed directly into surface plasmon resonance, isothermal titration calorimetry, or cell-based reporter assays with minimal pre-purification. This reliability is a distinct procurement advantage when compared with the N1-unsubstituted analogue (typically ≥95 % purity) and the N1-isopropyl analogue (variably certified), reducing the risk of impurity-driven false positives or negatives in high-throughput screening .

Quote Request

Request a Quote for N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.